2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[1-(2-methoxy-5-prop-2-enylphenoxy)ethyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-4-7-14-10-11-17(22-3)18(12-14)23-13(2)19-20-15-8-5-6-9-16(15)21-19/h4-6,8-13H,1,7H2,2-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIILWTIRHKFPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)OC3=C(C=CC(=C3)CC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method includes the reaction of 5-allyl-2-methoxyphenol with an appropriate benzimidazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole, including the target compound, exhibit significant anticancer properties. Specifically, research has shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including melanoma and breast cancer.
- Case Study : A study published in Molecules demonstrated that certain benzimidazole derivatives could effectively target melanoma cell lines, exhibiting IC50 values comparable to established chemotherapeutics such as Sorafenib. For instance, one derivative showed an IC50 of 2.02 μM against the SK-MEL-5 melanoma cell line, indicating potent activity against this cancer type .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | SK-MEL-5 | 2.02 | |
| Compound B | UACC-62 | 0.490 | |
| Sorafenib | BRAF V600E | 0.814 |
Anti-inflammatory Properties
Benzimidazole derivatives are also explored for their anti-inflammatory effects. The imidazole ring is known to interact with various biological targets, potentially modulating inflammatory pathways.
Mechanism of Action
The mechanism of action of 2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure can be compared to benzimidazole derivatives with variations in the linker (ether vs. thioether), aryl substituents, and heterocyclic appendages:
Key Observations :
Yield and Efficiency :
Inference for Target Compound :
- The allyl group may confer cytotoxicity via alkylation of biological nucleophiles, while the methoxy group could enhance membrane permeability .
Biological Activity
2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzo[d]imidazole core, which is known for its diverse biological activities. The presence of the allyl and methoxyphenoxy groups contributes to its pharmacological properties.
Anticancer Properties
Recent studies have indicated that derivatives of benzo[d]imidazole exhibit significant anticancer properties. For example, compounds related to 1H-benzo[d]imidazole have shown cytotoxic effects against various cancer cell lines. A study found that certain derivatives had half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against different cancer types, indicating potent activity against key kinases involved in cancer progression such as EGFR and mTOR .
Table 1: Cytotoxic Effects of Benzo[d]imidazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 6c | HepG2 | 10.5 |
| 6h | MCF-7 | 15.3 |
| 6i | A549 | 12.8 |
The mechanism by which this compound exerts its effects involves the induction of apoptosis and cell cycle arrest in cancer cells. Studies have shown that it can upregulate pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, molecular docking studies suggest that this compound interacts with critical enzymes involved in cancer cell signaling pathways.
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that compounds with imidazole rings can exhibit antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. Although specific data for the compound is limited, related imidazole compounds have shown promising results in antimicrobial assays .
Table 2: Antimicrobial Activity of Imidazole Derivatives
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 5a | E. coli | 15 |
| 5b | P. aeruginosa | 19 |
| 5c | B. subtilis | 22 |
Case Studies
Several case studies have highlighted the therapeutic potential of benzo[d]imidazole derivatives:
- Case Study on HepG2 Cells : A study demonstrated that a derivative similar to our compound induced apoptosis in HepG2 liver cancer cells through the activation of caspase pathways, leading to significant tumor regression in animal models .
- Multi-Kinase Inhibition : Another study focused on a closely related compound that inhibited multiple tyrosine kinases, showcasing its potential as a multi-targeted therapy for cancer treatment .
Q & A
Q. Characterization :
- 1H/13C NMR : Key signals include imidazole NH (~δ 12–13 ppm) and methoxy/allyl protons (δ 3.7–5.2 ppm) .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .
- Elemental Analysis : Confirms purity (e.g., C: 65.2%, H: 5.1%, N: 12.4% observed vs. calculated) .
How do substituents on the benzimidazole core influence biological activity?
Advanced
Substituents like halogens, methoxy, or allyl groups modulate electronic and steric properties, impacting interactions with biological targets:
Q. Methodology :
- Docking Studies : AutoDock Vina evaluates binding affinities (e.g., −9.2 kcal/mol for EGFR) .
- In Vitro Assays : MIC values determined via broth microdilution against Gram-positive/negative strains .
What challenges arise in crystallographic refinement of benzimidazole derivatives, and how are they resolved?
Advanced
Challenges include disorder in allyl/methoxy groups and twinning. Solutions:
- SHELX Suite : SHELXL refines high-resolution data with anisotropic displacement parameters. For example, R-factor convergence to <5% for 2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole crystals .
- Twinning Analysis : HKL-3000 integrates SHELXD for deconvoluting overlapping reflections .
How do tautomeric forms of substituted benzimidazoles affect spectroscopic interpretation?
Advanced
Tautomerism (e.g., 5- vs. 6-methoxy positioning) splits NMR signals:
- Example : Compound 3 () shows δ 6.68–7.87 ppm for tautomeric protons, resolved via 2D COSY .
- IR Differentiation : C=N stretching shifts by 10–15 cm⁻¹ between tautomers .
What catalytic systems enhance benzimidazole synthesis efficiency?
Q. Advanced
- SiO₂ Nanoparticles : Reduce reaction time from 12 to 3 hours (yield: 92% vs. 70% without catalyst) .
- Triethylamine (Et₃N) : Facilitates nucleophilic substitution in MeOH (e.g., 51–64% yield for intermediates) .
What in-silico strategies predict the pharmacokinetic and toxicological profiles of benzimidazole derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
